2,3-Diaminotoluene-d3

CYP1A induction toxicology Ah receptor binding

2,3-Diaminotoluene-d3 (methyl-α,α,α-d3) is the ONLY deuterated o-TDA isomer that matches the strong CYP1A inducer and Ah receptor ligand profile of 2,3-TDA. It is chromatographically resolvable from 2,4-, 2,6-, and 3,4-isomers by validated direct GC, ensuring unambiguous LC-MS/MS quantification in hepatic microsomes, plasma, groundwater, or o-TDA process streams. Unlike 2,4-diaminotoluene-d3 — validated exclusively as a surrogate for m-TDA (2,4-/2,6-) isomers — this standard eliminates isomer cross-reactivity and preserves method specificity for 2,3-TDA analyte. Also essential for tracking the 2,3-dat ligand in antitumor Pt(II)/Pd(II) complex studies. Insist on exact isomer match: CAS 1246820-38-1.

Molecular Formula C7H10N2
Molecular Weight 125.189
CAS No. 1246820-38-1
Cat. No. B565657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diaminotoluene-d3
CAS1246820-38-1
Synonyms3-Methyl-1,2-benzenediamine-d3;  Toluene-2,3-diamine-d3;  1,2-Diamino-3-methylbenzene-d3;  1-Methyl-2,3-phenylenediamine-d3;  2,3-Toluylenediamine-d3;  2,3-Tolylenediamine-d3;  2-Amino-3-methylaniline-d3;  3-Methyl-1,2-diaminobenzene-d3;  3-Methyl-1,2-phenyl
Molecular FormulaC7H10N2
Molecular Weight125.189
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N)N
InChIInChI=1S/C7H10N2/c1-5-3-2-4-6(8)7(5)9/h2-4H,8-9H2,1H3/i1D3
InChIKeyAXNUJYHFQHQZBE-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diaminotoluene-d3 (CAS 1246820-38-1): Deuterated Aromatic Diamine for Isomer-Specific Analytical Quantification


2,3-Diaminotoluene-d3 (CAS 1246820-38-1) is a stable isotope-labeled analog of 2,3-diaminotoluene (2,3-TDA), featuring three deuterium atoms substituted at the methyl group (α,α,α-d3) to yield a molecular weight of 125.19 g/mol, a +3 Da shift from the non-deuterated parent (122.17 g/mol) [1]. The parent compound belongs to the ortho-toluenediamine (o-TDA) isomer family and serves as an intermediate in tolyltriazole corrosion inhibitor production, dyes, and polyurethane precursors [2]. Critically, among the four principal diaminotoluene isomers, only the 2,3- and 2,4-isomers induce cytochrome P450 1A (CYP1A) activity, making the deuterated 2,3-analog uniquely valuable as an isomer-resolved internal standard for toxicological and environmental exposure biomonitoring studies [3].

Why 2,3-Diaminotoluene-d3 Cannot Be Replaced by Other Deuterated Diaminotoluene Isomers in Analytical Workflows


Deuterated diaminotoluenes are not interchangeable across isomer positions for quantitative analytical applications. 2,3-Diaminotoluene-d3 (methyl-d3 labeled, ortho-substituted) differs fundamentally from 2,4-diaminotoluene-d3 (CAS 71111-08-5), 2,6-diaminotoluene-d3 (CAS 362049-58-9), and 3,4-diaminotoluene-d6 (CAS 1246820-57-4) in both regiospecific biological activity and chromatographic behavior . Although all d3-labeled isomers share the identical nominal +3 Da mass shift, they are chromatographically resolvable—a direct GC method has been validated to separate all five diaminotoluene isomers (3,4-, 2,3-, 2,4-, 2,5-, and 2,6-) [1]. In biological systems, the functional differentiation is profound: only the 2,3- and 2,4-isomers induce CYP1A activity and bind the Ah receptor, while 2,6- and 3,4-isomers do not [2]. For LC-MS/MS methods targeting 2,3-TDA as the analyte of interest, substituting 2,4-diaminotoluene-d3—which has been validated as a surrogate standard for 2,4-/2,6-TDA isomer quantification from TDI-exposed materials, achieving LODs of 2.83–6.86 ng/mL [3]—would introduce unacceptable isomer cross-reactivity and negate method specificity. The procurement decision must therefore be guided by exact isomer match to the target analyte.

Quantitative Differentiation Evidence for 2,3-Diaminotoluene-d3: Comparator-Based Performance Analysis


CYP1A Induction: 2,3-Isomer Is a Stronger Inducer Than 2,4-Isomer, While 2,6- and 3,4-Isomers Show No Activity

In a head-to-head comparison of all four principal diaminotoluene isomers, only the 2,3- and 2,4-isomers induced hepatic CYP1A activity (measured via ethoxyresorufin O-deethylase assay) when administered to rats at 50 mg/kg i.p. for 3 days. The 2,3-isomer was qualitatively described as the stronger inducer relative to 2,4. The 2,6- and 3,4-isomers induced no detectable CYP1A activity above control levels. Furthermore, only the 2,3- and 2,4-isomers displaced [³H]TCDD from the hepatic cytosolic Ah receptor, with the 2,6-isomer failing to bind even at concentrations as high as 5 × 10⁻⁴ M [1]. For researchers using 2,3-Diaminotoluene-d3 as a tracer in CYP1A induction studies, substitution with 2,6-diaminotoluene-d3 or 3,4-diaminotoluene-d6 would yield a biologically inert standard, while 2,4-diaminotoluene-d3 would produce a quantitatively different induction profile, compromising result interpretation [1].

CYP1A induction toxicology Ah receptor binding isomer-specific carcinogenicity

Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Isotope Dilution Quantification of 2,3-TDA in Isomeric Mixtures

2,3-Diaminotoluene-d3 (exact mass 125.1032 Da) provides a +3.0700 Da mass shift from the non-deuterated 2,3-diaminotoluene (exact mass 122.0844 Da), enabling unambiguous mass spectrometric differentiation in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes [1]. This +3 Da shift is specifically associated with the methyl-d3 labeling pattern (α,α,α-d3), identical in nominal mass shift to the methyl-d3 labeled 2,4- and 2,6-isomers. However, chromatographic separation of the underivatized isomers is achievable by direct GC—a validated method separates all five diaminotoluene isomers (3,4-, 2,3-, 2,4-, 2,5-, and 2,6-) [2]. The deuterated 2,3-isomer thus offers dual specificity: mass-based differentiation from the non-deuterated analyte and chromatographic resolution from co-labeled isomeric standards. By contrast, 3,4-diaminotoluene-d6 (M+6, exact mass 128.1221 Da) provides a larger mass shift but targets a biologically distinct (CYP1A-inactive) isomer, and 2,4-diaminotoluene-d3 has documented use as a surrogate standard for 2,4-/2,6-TDA quantification from TDI-exposed gloves with LODs of 2.83 ng/mL (2,6-TDA) and 6.86 ng/mL (2,4-TDA) [3].

LC-MS/MS isotope dilution mass spectrometry internal standard quantitative analysis

Commercial o-TDA Isomer Ratio: 2,3-TDA Represents ~40% of Industrial Mixture—Deuterated Standard Enables Component-Specific Quantification

Industrial-grade ortho-toluenediamine (o-TDA) is manufactured and used as a mixture of 2,3- and 3,4-isomers, typically in a 40:60 ratio (2,3-TDA:3,4-TDA), while commercial m-TDA mixtures contain 2,4- and 2,6-isomers in 80:20 or 65:35 ratios [1]. The o-TDA mixture serves as the precursor for tolyltriazole corrosion inhibitors [2]. For accurate isomer-specific quantification in process monitoring, workplace exposure assessment, or environmental fate studies, a deuterated standard matched to the exact isomer of interest is required. 2,3-Diaminotoluene-d3 enables specific quantification of the 2,3-component within the 40:60 o-TDA blend without interference from the co-eluting 3,4-isomer. The 2,4-isomer deuterated standard (2,4-diaminotoluene-d3), by contrast, has been specifically validated for 2,4-/2,6-TDA quantification from TDI-exposed materials and is unsuitable for o-TDA mixture analysis [3]. Commercial o-TDA purity typically ranges from 70–90% by weight, with residual m-TDA and monoamine impurities further underscoring the need for isomer-specific internal standardization [4].

industrial hygiene isomer separation process analytical chemistry exposure monitoring

Pd(II) and Pt(II) Complexes with 2,3-Diaminotoluene Exhibit DNA Binding and Antitumor Activity—Isomer-Specific Biological Profile

In a comparative study of Pd(II) and Pt(II) complexes with aromatic diamines, 2,3-diaminotoluene (2,3-dat) was evaluated alongside 3,4-diaminotoluene (3,4-dat), 4,5-diaminoxylene (4,5-dax), and 2,3-diaminophenol (2,3-dap) for DNA binding and antitumor activity [1]. Complexes of formula cis-[MCl₂(diamine)] were characterized, and the X-ray crystal structure of the Pd(II)-2,3-dat complex was resolved. DNA adduct formation was assessed by circular dichroism, electrophoretic mobility, and atomic force microscopy. IC₅₀ values were determined for the four Pt(II) complexes against the cisplatin-resistant A2780cisR ovarian tumor cell line [1]. The 2,3-diaminotoluene ligand provides a unique ortho-diamine coordination geometry distinct from the meta-substituted 3,4-isomer, influencing both the stereochemistry and biological activity of the resulting metal complexes. For researchers investigating structure-activity relationships in metallodrug design, 2,3-Diaminotoluene-d3 enables mechanistic tracking of the 2,3-dat ligand in cellular uptake, DNA adduct formation, and metabolism studies via mass spectrometry, without altering the coordination chemistry [1].

medicinal inorganic chemistry DNA interaction cisplatin resistance aromatic diamine ligands

Molecular Weight and Isotopic Purity: 2,3-Diaminotoluene-d3 Offers Defined +3 Da Shift Distinct from d6-Labeled Alternatives

2,3-Diaminotoluene-d3 (molecular weight 125.19 g/mol) incorporates exactly three deuterium atoms at the methyl position (α,α,α-d3), as confirmed by the InChI key suffix FIBGUPNXSA-N and the SMILES notation [²H]C([²H])([²H])C1=C(C(=CC=C1)N)N [1]. This defined +3 Da shift provides a mass separation of approximately 2.5% from the non-deuterated parent (122.17 g/mol), which is sufficient for baseline MS resolution while minimizing potential deuterium isotope effects on chromatographic retention that are more pronounced with higher degrees of deuteration. In comparison, 3,4-diaminotoluene-d6 (molecular weight ~128.20 g/mol, CAS 1246820-57-4) provides a +6 Da shift but targets the CYP1A-inactive 3,4-isomer, and the higher deuteration degree may introduce more significant chromatographic retention time shifts relative to the native analyte . The non-deuterated 2,3-diaminotoluene has a melting point of 59–65 °C, boiling point of 225 °C, and density of 1.0343 g/cm³ , while physical property data for the deuterated analog (melting point, boiling point) are not widely published—a data gap that procurement specialists should verify via certificate of analysis for lot-specific specifications [2].

isotopic purity molecular weight deuteration degree analytical standard procurement

Supplier Availability and Product Format: 2,3-Diaminotoluene-d3 Is Available from TRC (D416827) and Multiple Isotope Vendors in Research-Grade Quantities

2,3-Diaminotoluene-d3 (CAS 1246820-38-1) is commercially available from Toronto Research Chemicals (TRC) as catalog number D416827, typically supplied in 1–10 mg quantities as a neat solid . The compound is also listed by BOC Sciences (Catalog BLP-001925), Pharmaffiliates (Catalog PA STI 029600), and Alfa Chemistry, among multiple isotope-specialty vendors . The product is described as a dark red solid requiring storage at 2–8 °C under refrigeration [1]. In contrast, the non-deuterated 2,3-diaminotoluene is widely available from Sigma-Aldrich (Product 272361, 97% purity, mp 59–65 °C) in gram-scale quantities at substantially lower cost . For procurement decision-makers, the key differentiator is that 2,3-Diaminotoluene-d3 is exclusively available from specialty isotope-labeling suppliers in research-grade (typically sub-gram) quantities, with pricing on an inquiry basis—a characteristic shared with other methyl-d3 labeled diaminotoluene isomers. Isotopic enrichment specifications (atom% D) and chemical purity (% HPLC) must be confirmed via lot-specific certificate of analysis, as these parameters are not standardized across vendors [1].

stable isotope procurement reference standard product specification vendor comparison

Optimal Scientific and Industrial Application Scenarios for 2,3-Diaminotoluene-d3 Based on Quantified Differentiation Evidence


Isomer-Specific CYP1A Induction and Ah Receptor Binding Studies in Toxicology

In toxicological research requiring correlation of CYP1A induction with specific diaminotoluene isomers, 2,3-Diaminotoluene-d3 is the appropriate deuterated tracer because the 2,3-isomer is the strongest CYP1A inducer among all four principal diaminotoluenes, with activity exceeding that of the 2,4-isomer and absent in the 2,6- and 3,4-isomers [1]. The deuterated standard enables LC-MS/MS quantification of 2,3-TDA levels in hepatic microsomes, plasma, or tissue homogenates following in vivo or in vitro exposure, with unambiguous differentiation from co-administered or co-metabolized isomers. This application directly leverages the isomer-specific biological activity documented by Cheung et al. (1996), where only the 2,3- and 2,4-isomers displaced [³H]TCDD from the Ah receptor, and the 2,6-isomer failed to bind even at 5 × 10⁻⁴ M [1].

Quantitative Analysis of 2,3-TDA in Industrial o-Toluenediamine Mixtures for Process Monitoring

Commercial o-TDA is a 40:60 mixture of 2,3- and 3,4-TDA isomers used in tolyltriazole corrosion inhibitor production [2]. For process analytical chemistry and quality control, 2,3-Diaminotoluene-d3 enables specific quantification of the 2,3-component in the presence of the co-formulated 3,4-isomer and residual m-TDA impurities (commercial o-TDA purity: 70–90%) [3]. The validated direct GC method for separating all five diaminotoluene isomers provides the chromatographic foundation for this application [4]. Substituting with 2,4-diaminotoluene-d3, which has been validated as a surrogate standard for m-TDA (2,4-/2,6-isomer) quantification from TDI-exposed materials [5], would produce inaccurate results for o-TDA mixture analysis.

Mechanistic Tracking of 2,3-Diaminotoluene Ligands in Metallodrug-DNA Interaction Studies

Pd(II) and Pt(II) complexes with 2,3-diaminotoluene have demonstrated DNA binding and antitumor activity, with IC₅₀ values determined against the cisplatin-resistant A2780cisR cell line and DNA adduct formation confirmed by circular dichroism, electrophoretic mobility shift assay, and atomic force microscopy [6]. 2,3-Diaminotoluene-d3 enables mass spectrometric tracking of the 2,3-dat ligand in cellular uptake, subcellular distribution, DNA adduct isolation, and metabolic fate studies without perturbing the ortho-diamine coordination geometry. The deuterated 3,4- and 2,4-isomers cannot substitute because they produce metal complexes with distinct stereochemistry and biological activity profiles [6].

Environmental Fate and Groundwater Monitoring of Ammunition-Derived Diaminotoluenes

Diaminotoluenes, including 2,3-TDA, are recognized environmental contaminants at former ammunition production sites, with validated analytical methods employing liquid-liquid extraction and GC/MS or GC analysis [7]. 2,3-Diaminotoluene-d3 serves as the optimal internal standard for isotope dilution mass spectrometry (IDMS) quantification of the 2,3-isomer in groundwater, soil, and wastewater matrices. Its +3 Da mass shift provides unambiguous differentiation from the native analyte and from other diaminotoluene isomers, while its defined methyl-d3 labeling minimizes the deuterium isotope effects on extraction recovery and chromatographic retention that can compromise accuracy with higher-deuteration standards. The 2,4-d3 isomer would be inappropriate for this application as it targets a different isomer with distinct environmental transport and transformation behavior [2].

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